Diazo-PEG3-methyltetrazine
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Overview
Description
Diazo-PEG3-methyltetrazine is a small molecule drug composed of several functional groups, including a diazo group, a PEG3 spacer, and a methyltetrazine group. The diazo group contains two nitrogen atoms and is commonly used in organic chemistry as a reactive intermediate. The PEG3 spacer, a type of polyethylene glycol, improves the solubility and stability of the drug in solution. The methyltetrazine group, a heterocyclic compound with four nitrogen atoms in the ring structure, is highly reactive towards biocompatible groups like trans-cyclooctene .
Preparation Methods
The synthesis of Diazo-PEG3-methyltetrazine involves several steps, typically starting with the preparation of the diazo compound, followed by the introduction of the PEG3 spacer and the methyltetrazine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .
Chemical Reactions Analysis
Diazo-PEG3-methyltetrazine undergoes various types of chemical reactions, including:
Oxidation and Reduction: The diazo group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution: The methyltetrazine group can participate in substitution reactions, where one functional group is replaced by another.
Bioorthogonal Reactions: The compound is known for its high reactivity towards trans-cyclooctene groups, making it useful in bioorthogonal chemistry.
Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diazo-PEG3-methyltetrazine has a wide range of scientific research applications, including:
Chemistry: Used as a reactive intermediate in organic synthesis and bioorthogonal chemistry.
Biology: Employed in the study of biological processes through bioorthogonal reactions, allowing for the selective tagging of biomolecules.
Medicine: Utilized in targeted drug delivery systems, where the compound’s reactivity towards specific biological targets enhances the efficacy of therapeutic agents.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Diazo-PEG3-methyltetrazine involves its high reactivity towards trans-cyclooctene groups, which are often used as biocompatible handles for targeting drugs to specific biological targets. The PEG3 spacer improves the solubility and stability of the drug in solution, facilitating its administration and effectiveness. The methyltetrazine group allows for the efficient release of captured molecules, enhancing the compound’s bioorthogonal properties .
Comparison with Similar Compounds
Diazo-PEG3-methyltetrazine is unique due to its combination of functional groups, which provide high reactivity, solubility, and stability. Similar compounds include other diazo compounds and PEG-linked reagents, such as:
Diazo-PEG4-methyltetrazine: Similar structure but with a longer PEG spacer, offering different solubility and stability properties.
Diazo-PEG2-methyltetrazine: Shorter PEG spacer, affecting its reactivity and application.
Methyltetrazine-PEG3-amine: Lacks the diazo group, resulting in different reactivity and applications
These comparisons highlight the unique properties of this compound, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C47H55N11O5 |
---|---|
Molecular Weight |
854.0 g/mol |
IUPAC Name |
4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C47H55N11O5/c1-31-26-33(3)43(34(4)27-31)57-18-19-58(44-35(5)28-32(2)29-36(44)6)47(57)55-56-52-41-14-12-40(13-15-41)46(60)48-17-21-62-23-25-63-24-22-61-20-16-42(59)49-30-38-8-10-39(11-9-38)45-53-50-37(7)51-54-45/h8-15,18-19,26-29H,16-17,20-25,30H2,1-7H3,(H,48,60)(H,49,59) |
InChI Key |
ZWFAMYNIMVWYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)NCCOCCOCCOCCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
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